(2Z)-2-{[5-(2-bromophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolo[3,2-a][1,3]benzimidazole core, which is fused with a furan ring and a bromophenyl group. The Z-configuration of the methylene bridge further adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a][1,3]benzimidazole core, followed by the introduction of the furan ring and the bromophenyl group. The final step involves the formation of the methylene bridge in the Z-configuration. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-1-[5-(2-chlorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
- 2-{(Z)-1-[5-(2-iodophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one
Uniqueness
The uniqueness of 2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one lies in its specific structural configuration and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11BrN2O2S |
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Molecular Weight |
423.3 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2-bromophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H11BrN2O2S/c21-14-6-2-1-5-13(14)17-10-9-12(25-17)11-18-19(24)23-16-8-4-3-7-15(16)22-20(23)26-18/h1-11H/b18-11- |
InChI Key |
FJVCUDZQXBGDTF-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)Br |
Origin of Product |
United States |
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